molecular formula C15H17BBrNO2 B1382281 (4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid CAS No. 1704073-73-3

(4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid

Cat. No.: B1382281
CAS No.: 1704073-73-3
M. Wt: 334.02 g/mol
InChI Key: IAFUIRZCLNCTHZ-UHFFFAOYSA-N
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Description

This compound is known for its unique structure, which allows it to participate in a variety of chemical reactions, making it a versatile tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of (4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, altering the compound’s properties.

    Substitution: The bromine atom can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce a variety of functionalized boronic acids .

Scientific Research Applications

(4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes and other biological processes. The pathways involved in these interactions are complex and depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenylboronic acid: Another boronic acid derivative used in organic synthesis and as an intermediate in pharmaceutical production.

    Phenylboronic acid: A simpler boronic acid compound used in various chemical reactions and as a building block in organic synthesis.

Uniqueness

What sets (4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid apart from similar compounds is its unique structure, which combines a bromobenzyl group with a boronic acid moiety. This combination allows for a broader range of chemical reactions and applications, making it a versatile and valuable compound in scientific research.

Properties

IUPAC Name

[4-[[(4-bromophenyl)methyl-methylamino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BBrNO2/c1-18(11-13-4-8-15(17)9-5-13)10-12-2-6-14(7-3-12)16(19)20/h2-9,19-20H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFUIRZCLNCTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN(C)CC2=CC=C(C=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152240
Record name Boronic acid, B-[4-[[[(4-bromophenyl)methyl]methylamino]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704073-73-3
Record name Boronic acid, B-[4-[[[(4-bromophenyl)methyl]methylamino]methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704073-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[[[(4-bromophenyl)methyl]methylamino]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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